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molecular formula C16H16N4O3 B8470842 1h-Pyrazolo[3,4-b]pyridine-1-carboxylic acid,5-hydroxy-3-(4-pyridinyl)-,1,1-dimethylethyl ester

1h-Pyrazolo[3,4-b]pyridine-1-carboxylic acid,5-hydroxy-3-(4-pyridinyl)-,1,1-dimethylethyl ester

Cat. No. B8470842
M. Wt: 312.32 g/mol
InChI Key: LGHJJYVLHIWDKB-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A mixture of Example 232C (91 mg, 0.213 mmol) and TBAF (1 in THF, 213 μL, 0.213 mmol) in THF (10 mL) was stirred at rt for 5 min. Reaction was concentrated. Flash column chromatography eluting with 5% methanol/CH2Cl2 to give the dedired product purified the residue (75%).
Name
mixture
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
213 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:12]2=[N:13][CH:14]=[C:15]([O:17][Si](C(C)(C)C)(C)C)[CH:16]=[C:11]2[C:10]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[C:12]2=[N:13][CH:14]=[C:15]([OH:17])[CH:16]=[C:11]2[C:10]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[N:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
mixture
Quantity
91 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C=2C1=NC=C(C2)O[Si](C)(C)C(C)(C)C)C2=CC=NC=C2
Name
Quantity
213 μL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
Flash column chromatography eluting with 5% methanol/CH2Cl2
CUSTOM
Type
CUSTOM
Details
to give the dedired product
CUSTOM
Type
CUSTOM
Details
purified the residue (75%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1N=C(C=2C1=NC=C(C2)O)C2=CC=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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